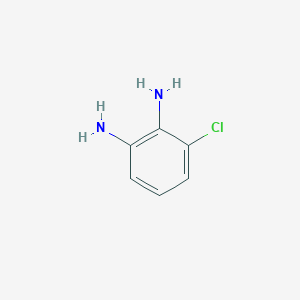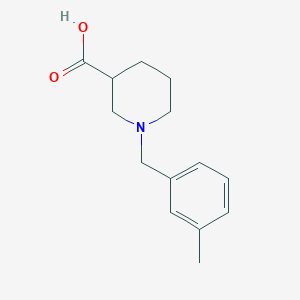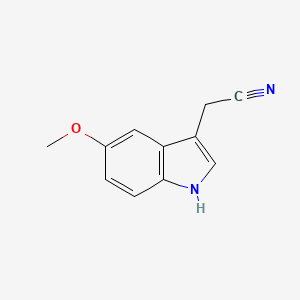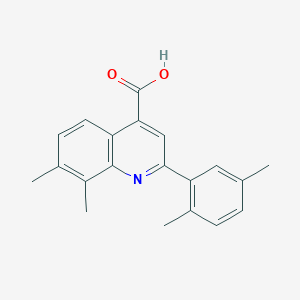
5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine (5-PBTD) is a derivative of thiadiazole and is used in a variety of scientific research applications. It is a versatile compound that has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their wide pharmacological potential. These compounds are recognized for their versatility in chemical modification, allowing for a vast exploration of biological activities. They have been identified as crucial scaffolds for expressing pharmacological activity, confirming their significance in medicinal chemistry. The oxadiazole cycle, closely related to thiadiazoles, is considered a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Biological Activities of 1,3,4-Thiadiazole Derivatives
The biological activities associated with 1,3,4-thiadiazole derivatives are diverse, covering antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These activities suggest that compounds based on the 1,3,4-thiadiazole structure can serve as important structural matrices for developing new drug-like molecules with potential applications in treating various diseases. The combination of the thiadiazole core with different heterocycles has led to a synergistic effect in many cases, further underscoring the importance of these compounds in pharmaceutical research (Mishra et al., 2015).
Synthesis and Significance in Medicinal Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been a focal point of research. These heterocyclics, derived from the cyclization reactions of thiosemicarbazone, have been emphasized for their pharmaceutical significance against different fungal and bacterial strains, indicating the importance of further exploring these compounds for medicinal applications (Yusuf & Jain, 2014).
Propiedades
IUPAC Name |
5-heptan-4-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBWBAUTZIGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
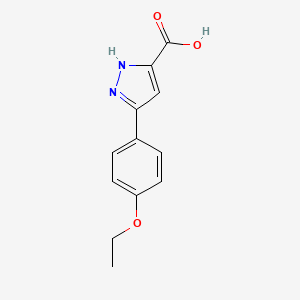
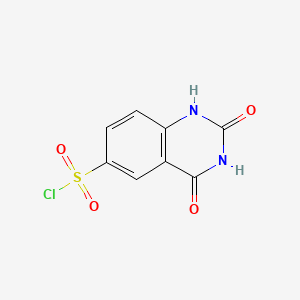

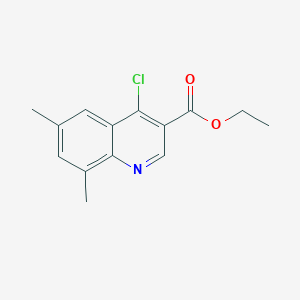
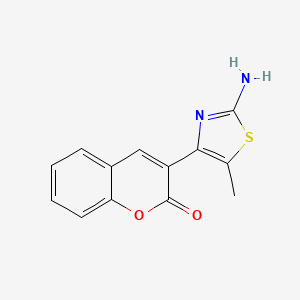
![2-{[2-(4-Chlorophenoxy)ethyl]amino}ethanol](/img/structure/B1351711.png)
